methanol CAS No. 88184-95-6](/img/structure/B14403783.png)
[3-(Morpholine-4-sulfonyl)pyridin-4-yl](diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol is a chemical compound that features a morpholine ring, a sulfonyl group, a pyridine ring, and a diphenylmethanol moiety
Métodos De Preparación
The synthesis of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the diphenylmethanol moiety: This step may involve Grignard reactions or other organometallic methods to attach the diphenylmethanol group to the pyridine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Aplicaciones Científicas De Investigación
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and structural compatibility. The sulfonyl group and morpholine ring play crucial roles in its binding interactions, influencing the compound’s overall activity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol include:
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure and are widely used in medicinal chemistry.
Piperidine derivatives: Similar to morpholine, piperidine-containing compounds are important in drug design and synthesis.
Diphenylmethanol derivatives: Compounds with the diphenylmethanol moiety are studied for their pharmacological properties and synthetic utility.
The uniqueness of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Propiedades
Número CAS |
88184-95-6 |
|---|---|
Fórmula molecular |
C22H22N2O4S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(3-morpholin-4-ylsulfonylpyridin-4-yl)-diphenylmethanol |
InChI |
InChI=1S/C22H22N2O4S/c25-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-11-12-23-17-21(20)29(26,27)24-13-15-28-16-14-24/h1-12,17,25H,13-16H2 |
Clave InChI |
GTWQDKAAPAOFMB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
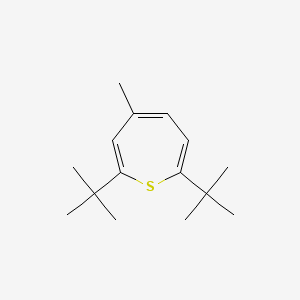
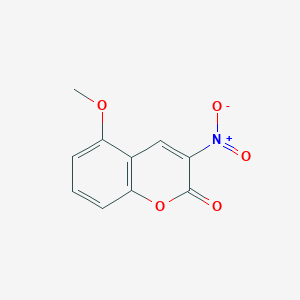


![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
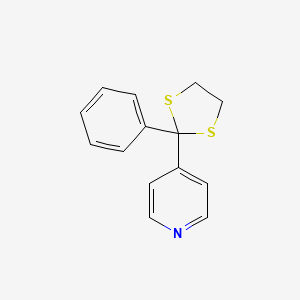
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)

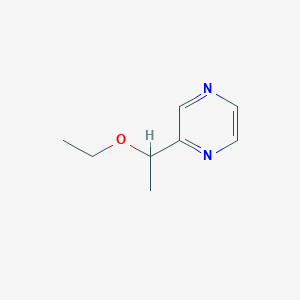
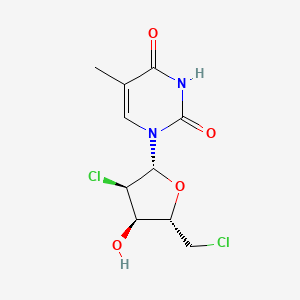
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)

